β,β-ジメチルアクリルシコニン
説明
Dmask is a natural product found in Arnebia hispidissima with data available.
科学的研究の応用
抗がん活性
β,β-ジメチルアクリルシコニンは強力な抗がん特性を示します。軟部肉腫の亜型である粘液線維肉腫 (MFS) に対して行われた研究は、その有効性を示しました。細胞MFS腫瘍異質性モデルにおいて、β,β-ジメチルアクリルシコニンはMFS細胞株の細胞生存率を阻害し、アポトーシスを誘導しました。 さらに、MAPKリン酸化、pSTAT3阻害、およびpAKT、pERK、pJNK、およびpp38の活性化を含む主要なシグナル伝達経路に影響を与えました 。これらの知見は、それが抗腫瘍剤としての可能性があることを示しています。
DNA損傷応答調節
β,β-ジメチルアクリルシコニンはDNA損傷応答経路に影響を与えます。それは、DNA修復に関与するマスターレギュレーターであるATRとATMの活性化を阻害します。 これらの経路を標的とすることで、DNA損傷に対する癌細胞の脆弱性を高める可能性があります 。
粘液線維肉腫の治療
MFSにおける有望な効果を考えると、β,β-ジメチルアクリルシコニンは粘液線維肉腫の治療法としてさらに検討することができます。 腫瘍内異質性への影響は、個別化治療計画の重要性を強調しています 。
肝細胞癌 (HCC)
肝細胞癌に関する研究では、β,β-ジメチルアクリルシコニンは、in vitroおよびin vivoの両方で腫瘍の増殖を阻害しました。 これは、それが抗HCC剤としての可能性があることを示唆しています 。
大腸癌 (CRC)
β,β-ジメチルアクリルシコニンは、ヒトCRC細胞株HCT-116に対しても阻害効果を示しました。 さらなる調査では、CRC治療におけるその役割を検討することができます 。
MAPKシグナル伝達経路
この化合物は、細胞の増殖、生存、分化において重要な役割を果たすMAPKシグナル伝達に影響を与えます。 MAPKカスケードに対するその正確な影響を理解することは、治療用途にとって不可欠です 。
作用機序
Target of Action
Beta,Beta-Dimethylacrylshikonin (DMAS) is a potent anticancer compound that primarily targets human lung adenocarcinoma cells and myxofibrosarcoma cells . It has been found to interact with topoisomerases , which are well-established drug targets for the development of anticancer agents .
Mode of Action
DMAS interacts with its targets and induces mitochondria-dependent apoptosis . It down-regulates the expression of anti-apoptotic proteins such as cIAP-2 and XIAP , and up-regulates pro-apoptotic proteins like Bax and Bak . Furthermore, DMAS results in the loss of mitochondrial membrane potential and release of cytochrome c in the cells .
Biochemical Pathways
DMAS affects several biochemical pathways. It activates the p38 signaling pathway , which plays a crucial role in cellular responses to stress and inflammation . It also inhibits the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . Moreover, treatment with DMAS causes an inhibition of pSTAT3 and an increase in pAKT , pERK , pJNK , and pp38 .
Result of Action
The molecular and cellular effects of DMAS’s action include a dose-dependent inhibition of cell viability and a significant induction of apoptosis . DMAS also suppresses cell viability in a time-dependent manner . At the molecular level, DMAS induces sustained p38 phosphorylation in the cells .
生化学分析
Biochemical Properties
Beta,Beta-Dimethylacrylshikonin interacts with various enzymes and proteins, influencing biochemical reactions. It has been shown to inhibit the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . It also impacts MAPK phosphorylation, causing an inhibition of pSTAT3 and an increase in pAKT, pERK, pJNK, and pp38 .
Cellular Effects
Beta,Beta-Dimethylacrylshikonin has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability in a dose-dependent manner and induce significant apoptosis in cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Beta,Beta-Dimethylacrylshikonin involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta,Beta-Dimethylacrylshikonin change over time. It has been shown to suppress cell viability in a time-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Beta,Beta-Dimethylacrylshikonin vary with different dosages in animal models. For example, oral administration of 10 and 30 mg/kg shikonin inhibited tramadol metabolism in a dose-dependent manner
Metabolic Pathways
Beta,Beta-Dimethylacrylshikonin is involved in various metabolic pathways. It has been shown to inhibit tramadol metabolism, which is mainly metabolized by cytochrome P450 (CYP450)
生物活性
β,β-Dimethylacrylshikonin (DMAS) is a naturally occurring compound derived from the roots of Lithospermum erythrorhizon, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, particularly its anticancer effects. This article reviews the biological activity of DMAS, focusing on its mechanisms of action against various cancer cell lines, including gastric, melanoma, and lung adenocarcinoma cells.
Chemical Structure
DMAS is characterized by its chemical structure, which contributes to its biological activity. The molecular weight of DMAS is 370.4 g/mol. Its structure allows for interaction with various cellular components, leading to significant biological effects.
DMAS exhibits its anticancer properties through several mechanisms:
- Induction of Apoptosis : DMAS has been shown to induce apoptosis in cancer cells through the activation of mitochondrial pathways. It affects the expression of key apoptotic proteins:
- Cell Cycle Arrest : DMAS treatment leads to cell cycle arrest in the G1 phase, inhibiting cell proliferation .
- Inhibition of Cell Viability : Studies have demonstrated that DMAS reduces cell viability in a dose- and time-dependent manner across various cancer cell lines:
In Vitro Studies
Research has consistently shown that DMAS effectively inhibits the growth of cancer cells in vitro:
- Gastric Cancer (SGC-7901) : DMAS treatment resulted in significant morphological changes and reduced cell viability. The compound induced apoptosis as evidenced by increased nuclear condensation and loss of mitochondrial membrane potential .
- Melanoma : In a study involving five different melanoma cell lines, DMAS significantly reduced cell viability and induced caspase-3-dependent apoptosis via NOXA upregulation .
- Colorectal Cancer (HCT-116) : In vivo studies demonstrated that DMAS significantly retarded tumor growth in xenograft models, correlating with increased Bax expression and decreased Bcl-2 levels .
Study 1: Gastric Cancer
A study published in PLOS ONE detailed the effects of DMAS on SGC-7901 cells. The results indicated that DMAS induced apoptosis through ERK signaling pathways and altered the expression of apoptosis-related proteins. The IC50 value for DMAS was determined to be approximately 10 µmol/L for SGC-7901 cells .
Study 2: Melanoma
Another investigation focused on melanoma cells revealed that DMAS could induce apoptosis through NOXA upregulation, providing a potential therapeutic avenue for aggressive melanoma types that lack effective treatments .
Study 3: Lung Adenocarcinoma
In research conducted on A549 lung adenocarcinoma cells, DMAS was shown to induce significant cytotoxicity and apoptosis, with mechanisms involving mitochondrial dysfunction and cytochrome c release. The IC50 value for A549 cells was found to be around 5 µmol/L .
Summary of Findings
Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Gastric Cancer | SGC-7901 | ~10 | Induction of apoptosis via ERK signaling |
Melanoma | Various | ~5 | NOXA-dependent apoptosis |
Colorectal Cancer | HCT-116 | ~7 | Cell cycle arrest and pro-apoptotic protein modulation |
Lung Adenocarcinoma | A549 | ~5 | Mitochondrial dysfunction |
特性
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBOVZTQBLKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947396 | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-01-6, 23444-70-4, 24502-79-2 | |
Record name | Arnebin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beta, beta-dimethylacrylshikonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arnebin 1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。